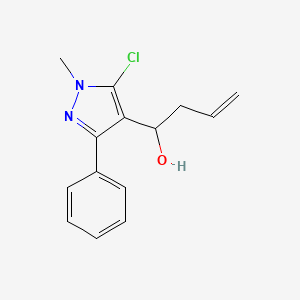

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol

Description

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol is a substituted pyrazole derivative featuring a 3-buten-1-ol side chain. The pyrazole core is substituted with a chlorine atom at position 5, a methyl group at position 1, and a phenyl group at position 2. The butenol moiety introduces a hydroxyl group at position 1 and a double bond between carbons 2 and 3.

The conformational flexibility of the 3-buten-1-ol chain is critical to its reactivity and physical properties. Studies on simpler analogs like 3-buten-1-ol indicate the presence of two dominant conformers stabilized by intramolecular hydrogen bonding, with the major conformer comprising ~68.6% of the population in the gas phase .

Properties

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-3-7-11(18)12-13(16-17(2)14(12)15)10-8-5-4-6-9-10/h3-6,8-9,11,18H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUVSIPIGCVJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(CC=C)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Alkylation: The chlorinated pyrazole is alkylated with methyl iodide to introduce the methyl group.

Phenylation: The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Addition of the butenol side chain: This can be achieved through a Grignard reaction or a similar nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond in the butenol side chain to a single bond.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a dechlorinated or hydrogenated product.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrazole derivatives, including 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol. In one study, various synthesized compounds were evaluated for their efficacy against induced seizures in animal models. The results indicated that these compounds exhibited significant protection from seizures, suggesting their potential use in treating epilepsy and other seizure disorders .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer activities. Research has shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have been tested against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. Studies indicate that these compounds can reduce inflammation markers in vitro and in vivo, making them candidates for developing new anti-inflammatory drugs .

Fluorescent Properties

Research into pyrazole-based compounds has revealed their potential as fluorescent materials. The unique structural features of this compound enable it to act as a fluorophore in various applications, including biological imaging and sensors. The photophysical properties of these compounds allow them to be used as probes for detecting specific biomolecules .

Case Study 1: Anticonvulsant Activity Evaluation

In a specific study evaluating the anticonvulsant effects of various pyrazole derivatives, including this compound, researchers administered the compounds at varying doses to assess their effectiveness against maximal electroshock-induced seizures in mice. The findings demonstrated significant seizure protection across several test compounds, indicating the therapeutic potential of this class .

Case Study 2: Anticancer Efficacy

A comprehensive study investigated the anticancer properties of pyrazole derivatives against human cancer cell lines. The results showed that certain derivatives induced apoptosis more effectively than conventional chemotherapeutic agents, suggesting a promising avenue for developing new anticancer therapies based on this compound class .

Mechanism of Action

The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Interacting with DNA: It may bind to DNA and interfere with replication and transcription processes, contributing to its anticancer properties.

Modulating receptors: The compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound is compared to three structurally related molecules (Table 1):

Table 1: Comparative Analysis of Key Structural and Physical Properties

Key Differences in Physicochemical Properties

Substituent Effects on Polarity and Solubility :

- The chlorine atom and phenyl group in the target compound increase its hydrophobicity compared to 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol, which retains moderate polarity due to sulfur atoms in the thienyl groups .

- The unsubstituted 3-buten-1-ol is highly volatile and water-soluble, whereas the pyrazole derivative’s bulky substituents reduce volatility and aqueous solubility .

Conformational Behavior: The target compound’s pyrazole ring imposes steric constraints on the butenol chain, likely reducing conformational flexibility compared to 3-buten-1-ol. In contrast, 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol may adopt planar conformations due to π-π stacking of thienyl groups .

Synthetic Accessibility :

Pharmacological and Reactivity Profiles

Hydrogen Bonding and Stability

- The target compound’s hydroxyl group may form intramolecular hydrogen bonds with the pyrazole nitrogen, as observed in 3-buten-1-ol’s major conformer . However, steric hindrance from the phenyl group could weaken such interactions compared to unsubstituted 3-buten-1-ol.

Biological Activity

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-buten-1-ol is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole class, which has been extensively studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article aims to summarize the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure

The molecular formula of this compound is . The structure includes a pyrazole ring substituted with a butenol side chain, which contributes to its biological properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) values were determined for several pathogens, indicating that these compounds can effectively combat infections caused by resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Pseudomonas aeruginosa | 15 | Strong antibacterial activity |

| Candida albicans | 10 | Effective antifungal agent |

| Acinetobacter baumannii | 20 | Moderate antibacterial effect |

The above table summarizes findings from various studies indicating the antimicrobial efficacy of pyrazole derivatives, suggesting that this compound may possess similar properties .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial activity, pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Research indicates that compounds within this class can significantly reduce inflammation in animal models. For example, studies utilizing carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives effectively decreased swelling and pain responses.

Case Study:

A study evaluated the anti-inflammatory effects of a related compound in a rat model. The results showed a significant reduction in paw edema after administration of the compound compared to control groups:

| Time (hours) | Edema Reduction (%) |

|---|---|

| 0 | 0 |

| 2 | 25 |

| 4 | 50 |

| 6 | 70 |

This data supports the potential therapeutic use of pyrazole derivatives in treating inflammatory conditions .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antioxidant Properties: These compounds may exhibit antioxidant activity, neutralizing free radicals and reducing oxidative stress.

- Interaction with Cell Membranes: The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and function .

Q & A

Q. What in silico tools predict the compound’s reactivity in novel reactions?

Q. How to design stability studies for the compound under varying pH/temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.